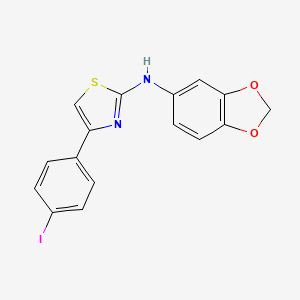![molecular formula C27H25NO2 B11536852 2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-](/img/structure/B11536852.png)
2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro- is a complex organic compound belonging to the oxazine family. This compound features a unique structure that combines a benzo[d][1,3]oxazine core with a 5-methylfuran-2-yl ethyl group and two phenyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro- typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]oxazine core through a cyclization reaction involving an ortho-aminophenol and a suitable aldehyde or ketone. The 5-methylfuran-2-yl ethyl group can be introduced via a Friedel-Crafts alkylation reaction, using 5-methylfuran and an appropriate alkylating agent. The phenyl groups are often introduced through a Grignard reaction or a similar organometallic coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl or furan groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated oxazine compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. Their ability to interact with biological macromolecules makes them valuable tools in biochemical studies.
Medicine
Medicinal chemistry explores the potential of this compound and its derivatives as therapeutic agents. Their structural complexity and functional diversity make them candidates for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of 2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Benzo[d][1,3]oxazine derivatives: These compounds share the oxazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Furan derivatives: Compounds containing the furan ring, such as 5-methylfuran, exhibit different reactivity and applications compared to the oxazine derivatives.
Phenyl-substituted compounds: These compounds have phenyl groups attached to various cores, influencing their stability and reactivity.
Uniqueness
The uniqueness of 2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro- lies in its combination of structural elements. The presence of both the oxazine and furan rings, along with the phenyl groups, imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C27H25NO2 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C27H25NO2/c1-20-16-17-23(29-20)18-19-26-28-25-15-9-8-14-24(25)27(30-26,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-17,26,28H,18-19H2,1H3 |
InChI-Schlüssel |
CBQFCRAPSLBJDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CCC2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11536769.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
![3-(ethylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11536784.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide](/img/structure/B11536800.png)


![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile](/img/structure/B11536833.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11536840.png)

![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11536849.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11536857.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536859.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11536863.png)
![2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11536867.png)
